molecular formula C21H14K2O6S2 B12814275 Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate CAS No. 63766-16-5

Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate

Cat. No.: B12814275
CAS No.: 63766-16-5
M. Wt: 504.7 g/mol
InChI Key: DMAKIGMBSNIBDJ-UHFFFAOYSA-L
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Description

Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is a chemical compound with the molecular formula C21H14K2O6S2. It is a dipotassium salt of 3,3’-methylenebisnaphthalene-2-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate typically involves the reaction of 3,3’-methylenebisnaphthalene-2-sulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the dipotassium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Solvent: Water or aqueous ethanol

    Reaction Time: Several hours to ensure complete neutralization

Industrial Production Methods

In industrial settings, the production of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is scaled up using large reactors. The process involves:

    Dissolution: Dissolving 3,3’-methylenebisnaphthalene-2-sulfonic acid in water.

    Neutralization: Adding potassium hydroxide slowly while stirring to maintain uniformity.

    Crystallization: Allowing the solution to crystallize by cooling or evaporating the solvent.

    Filtration and Drying: Filtering the crystals and drying them to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinates or thiols.

    Substitution: The sulfonate groups can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum

Major Products

    Oxidation Products: Sulfone derivatives

    Reduction Products: Sulfinate or thiol derivatives

    Substitution Products: Various substituted naphthalene derivatives

Scientific Research Applications

Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form ionic bonds with positively charged sites on proteins, altering their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium 3,3’-methylenebisnaphthalene-1-sulphonate
  • Dipotassium 3,3’-methylenebisnaphthalene-4-sulphonate
  • Dipotassium 3,3’-methylenebisnaphthalene-5-sulphonate

Uniqueness

Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is unique due to its specific sulfonate group positioning, which influences its reactivity and interaction with other molecules. This positioning makes it particularly effective in certain applications, such as dye production and biochemical assays, where precise molecular interactions are crucial.

Properties

CAS No.

63766-16-5

Molecular Formula

C21H14K2O6S2

Molecular Weight

504.7 g/mol

IUPAC Name

dipotassium;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate

InChI

InChI=1S/C21H16O6S2.2K/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

DMAKIGMBSNIBDJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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